2-Chloro-5-(propane-2-sulfonyl)benzoic acid
Overview
Description
2-Chloro-5-(propane-2-sulfonyl)benzoic acid is a versatile organic compound with the molecular formula C₁₀H₁₁ClO₄S and a molecular weight of 262.71 g/mol. This compound is characterized by the presence of a chloro group, a sulfonyl group, and a carboxylic acid group attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(propane-2-sulfonyl)benzoic acid typically involves the following steps:
Benzene Derivative Formation: The starting material is often a benzene derivative that undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.
Sulfonylation: The chlorinated benzene derivative is then treated with propane-2-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to introduce the sulfonyl group.
Carboxylation: Finally, the compound undergoes carboxylation, where a carboxylic acid group is introduced using reagents like carbon dioxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(propane-2-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Sulfides and other reduced derivatives.
Substitution Products: Various functionalized benzene derivatives.
Scientific Research Applications
2-Chloro-5-(propane-2-sulfonyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(propane-2-sulfonyl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-Chloro-5-(propane-2-sulfonyl)benzoic acid is similar to other benzoic acid derivatives with different substituents on the benzene ring. Some similar compounds include:
2-Chlorobenzoic acid: Lacks the sulfonyl group.
5-(Propane-2-sulfonyl)benzoic acid: Lacks the chloro group.
2-Chloro-5-(methylsulfonyl)benzoic acid: Has a methylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness: The presence of both the chloro and sulfonyl groups on the benzene ring makes this compound unique compared to its analogs. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-5-propan-2-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYYMOPRMPOPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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